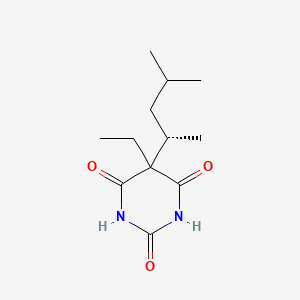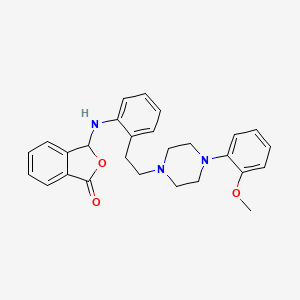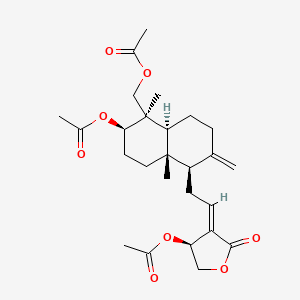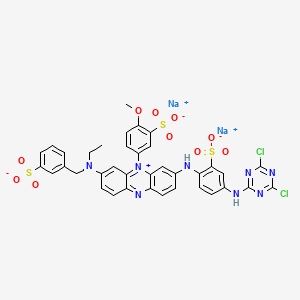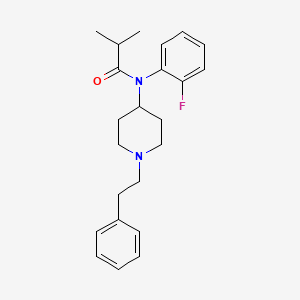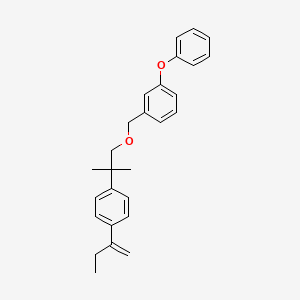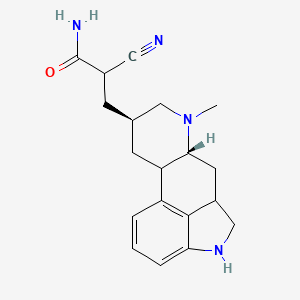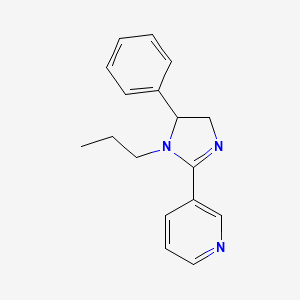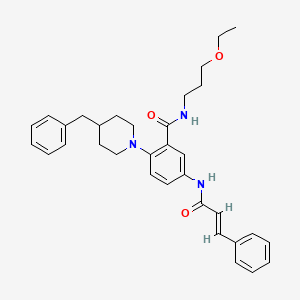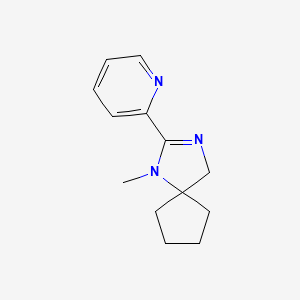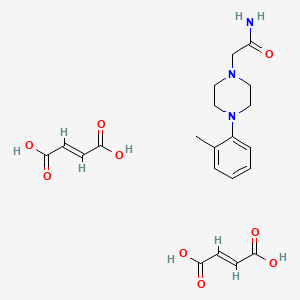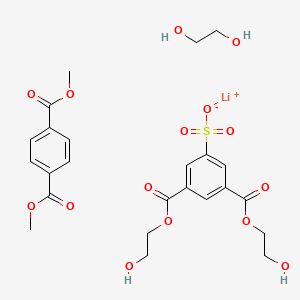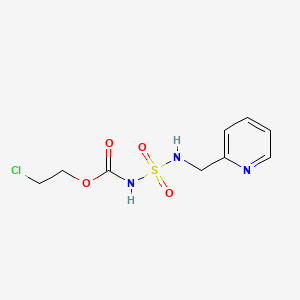
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamic acid moiety linked to a 3-pyridinylmethyl group via an amino sulfonyl linkage, and further esterified with a 2-chloroethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps, starting with the preparation of the 3-pyridinylmethylamine. This intermediate is then reacted with a sulfonyl chloride derivative to form the corresponding sulfonamide. The final step involves the esterification of the sulfonamide with 2-chloroethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The 2-chloroethyl ester group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of esters or amides.
科学的研究の応用
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the 2-chloroethyl ester group can undergo hydrolysis to release the active sulfonamide, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, propyl ester
Uniqueness
The uniqueness of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester lies in its 2-chloroethyl ester group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
特性
CAS番号 |
116943-55-6 |
|---|---|
分子式 |
C9H12ClN3O4S |
分子量 |
293.73 g/mol |
IUPAC名 |
2-chloroethyl N-(pyridin-2-ylmethylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H12ClN3O4S/c10-4-6-17-9(14)13-18(15,16)12-7-8-3-1-2-5-11-8/h1-3,5,12H,4,6-7H2,(H,13,14) |
InChIキー |
BGKNXMAEEVFBCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)NC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


